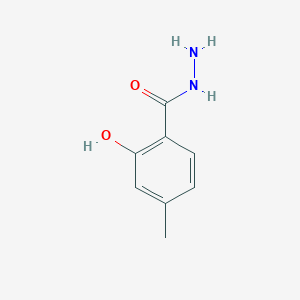

2-Hydroxy-4-methylbenzohydrazide

Description

Significance of Benzohydrazide (B10538) Frameworks in Pharmaceutical and Materials Science Research

The benzohydrazide scaffold is a cornerstone in medicinal chemistry and materials science due to its diverse biological activities and coordination capabilities. researchgate.netthepharmajournal.com This structural motif is present in several pharmacologically active compounds, including the well-known antitubercular drug isoniazid. pensoft.net The versatility of the benzohydrazide framework allows for the synthesis of a multitude of derivatives with a broad spectrum of biological activities, such as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. thepharmajournal.compensoft.netnih.gov The ability of the hydrazide group (-CONHNH2) to form stable complexes with various metal ions is a key feature that underpins its utility. pensoft.net This chelating property is not only crucial for some of its biological actions but also makes it a valuable component in the design of novel materials. pensoft.netresearchgate.net

In materials science, benzohydrazide derivatives are utilized as ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials exhibit interesting properties such as fluorescence, which can be harnessed for the development of chemosensors for detecting specific metal ions or small molecules. researchgate.netnih.gov The structural flexibility of the benzohydrazide core allows for fine-tuning of the electronic and steric properties of the resulting ligands, which in turn influences the characteristics of the final materials. researchgate.net

Overview of Hydrazone and Schiff Base Chemistry as Versatile Ligands and Intermediates

Hydrazones and Schiff bases are two important classes of organic compounds that are readily synthesized from hydrazides, including 2-Hydroxy-4-methylbenzohydrazide. nih.govresearchgate.net These compounds are characterized by the presence of a C=N (azomethine) double bond. nih.gov The condensation reaction between a hydrazide and an aldehyde or ketone yields a hydrazone, while the reaction of a primary amine with an aldehyde or ketone forms a Schiff base. researchgate.netfip.org

Both hydrazones and Schiff bases are highly versatile ligands in coordination chemistry. nih.govjocpr.com They can coordinate to metal ions through the nitrogen atom of the azomethine group and other donor atoms present in their structure, such as phenolic oxygen or other heteroatoms. jptcp.com This ability to form stable complexes with a wide range of transition metals has led to their extensive use in various applications, including:

Catalysis: Metal complexes of hydrazones and Schiff bases have shown catalytic activity in various organic transformations. researchgate.net

Analytical Chemistry: Their ability to form colored or fluorescent complexes with specific metal ions makes them useful as analytical reagents for colorimetric or fluorometric detection. researchgate.net

Biological Systems: The biological activity of hydrazones and Schiff bases is often attributed to their ability to chelate metal ions that are essential for the function of various enzymes. researchgate.net

The ease of their synthesis and the ability to introduce a wide variety of substituents make hydrazones and Schiff bases valuable building blocks for the design of functional molecules with tailored properties. nih.gov

Scope and Academic Research Focus on this compound and its Derivatives

Academic research on this compound has primarily focused on the synthesis and characterization of its derivatives, particularly Schiff bases and other N-substituted compounds, and the exploration of their potential applications. researchgate.net A significant area of investigation involves the development of fluorescent chemosensors. For instance, derivatives of this compound have been designed to selectively detect metal ions like Cu²⁺ through mechanisms such as fluorescence quenching. nih.gov

Another key research direction is the synthesis and structural analysis of metal complexes with ligands derived from this compound. acs.org X-ray crystallography has been employed to determine the precise three-dimensional structures of these compounds, revealing details about their coordination geometry and intermolecular interactions, such as hydrogen bonding and π–π stacking. nih.govnih.gov These structural insights are crucial for understanding the relationship between the molecular structure and the observed properties of the compounds.

Furthermore, the biological potential of these derivatives continues to be an active area of study. Researchers are exploring the antimicrobial and anticancer activities of newly synthesized compounds. researchgate.netthepharmajournal.com The synthesis of these derivatives often involves straightforward condensation reactions, and their structures are typically confirmed using a range of spectroscopic techniques, including FT-IR, NMR, and mass spectrometry. researchgate.netnih.gov

Below are interactive tables summarizing key data for this compound and one of its derivatives, showcasing the type of data generated in academic research.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| IUPAC Name | this compound |

Note: This data is based on general chemical information. scbt.com

Table 2: Crystallographic Data for (Z)-2-hydroxy-4-methyl-N′-(4-oxo-1,3-thiazolidin-2-ylidene)benzohydrazide trihydrate

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁N₃O₃S·3H₂O |

| Molecular Weight | 319.33 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.3739 (12) |

| b (Å) | 8.5110 (13) |

| c (Å) | 12.493 (2) |

| α (°) | 103.047 (2) |

| β (°) | 101.385 (2) |

| γ (°) | 92.532 (2) |

| Volume (ų) | 745.5 (2) |

| Z | 2 |

Note: This data is derived from a single-crystal X-ray diffraction study. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-methylbenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-2-3-6(7(11)4-5)8(12)10-9/h2-4,11H,9H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIPACNIYKFAUQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Hydroxy 4 Methylbenzohydrazide and Its Structural Analogs

Direct Synthetic Routes to 2-Hydroxy-4-methylbenzohydrazide and its Core Structure

The most common and direct method for synthesizing this compound involves the hydrazinolysis of the corresponding methyl ester, methyl 2-hydroxy-4-methylbenzoate. This reaction is typically carried out by refluxing the ester with hydrazine (B178648) hydrate (B1144303). annalsofrscb.ro

Synthesis of Schiff Base and Hydrazone Derivatives of this compound

Schiff bases and hydrazones are prominent classes of derivatives synthesized from this compound. These compounds are typically formed through the condensation of the hydrazide with various aldehydes and ketones.

Condensation Reactions with Aldehyde and Ketone Moieties

The fundamental reaction for forming hydrazones from this compound is a condensation reaction with an aldehyde or ketone. wikipedia.orgnih.gov This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic C=N-NH bond of the hydrazone. wikipedia.org

The synthesis of N'-[(Z)-(2-hydroxyphenyl)methylidene]benzohydrazide is achieved by reacting benzohydrazide (B10538) with 2-hydroxybenzaldehyde in ethanol (B145695) under reflux for 5 hours, resulting in a 61.11% yield. impactfactor.org Similarly, reacting benzohydrazide with 2-hydroxy-3-methoxy benzaldehyde (B42025) under the same conditions produces N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene] benzohydrazide with a 62.1% yield. impactfactor.org

A series of 4-methoxybenzoylhydrazones were synthesized by refluxing 4-methoxybenzohydrazide with various aldehydes in methanol (B129727) with a catalytic amount of acetic acid for 3 hours. nih.gov The resulting products were purified by recrystallization from methanol, yielding needle-like crystals in good to excellent yields (78%–92%). nih.gov

The synthesis of various hydrazide-hydrazones has been reported with yields ranging from good to quantitative (76–100%). nih.gov The geometry of the imine C=N double bond in aroyl hydrazones is predominantly in the E configuration, a fact that has been confirmed by crystallographic studies. nih.gov

Green Chemistry Approaches in Synthesis (e.g., Microwave-Assisted Synthesis, Aqueous Media)

In recent years, green chemistry principles have been increasingly applied to the synthesis of this compound derivatives to reduce reaction times, energy consumption, and the use of hazardous solvents.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a highly efficient method for synthesizing hydrazides and their derivatives. fip.orgfip.orgresearchgate.netunair.ac.id For instance, the synthesis of 2-hydroxybenzohydrazide (B147611) from methyl salicylate (B1505791) and hydrazine hydrate can be achieved with 160-watt microwave irradiation for 2-8 minutes. fip.org This method is significantly faster than conventional heating.

The subsequent synthesis of Schiff bases, such as N'-benzylidene-2-hydroxybenzohydrazide, can also be performed under microwave irradiation. fip.orgfip.orgunair.ac.id An equimolar mixture of 2-hydroxybenzohydrazide and benzaldehyde (or its derivatives) in ethanol is irradiated for a short period, typically less than 10 minutes. fip.org After evaporation of the solvent and cooling, the product is obtained in high yields (68%-81%). fip.orgfip.orgresearchgate.netunair.ac.id This solvent-free or minimal-solvent approach aligns well with green chemistry principles. fip.org

A comparative study highlighted that preparing certain derivatives under microwave irradiation took only 4-8 minutes and yielded 90-97% without recrystallization, using water as a solvent. chemmethod.com In contrast, the conventional reflux method required 2-5 hours and yielded only 60-75% after recrystallization. chemmethod.com

Aqueous Media:

The use of water as a solvent is another cornerstone of green synthesis. The synthesis of some 4-hydroxybenzoic acid hydrazide derivatives has been successfully carried out in water, eliminating the need for volatile and often toxic organic solvents. chemmethod.com

Derivatization to Other Heterocyclic Systems (e.g., Oxadiazoles, Tetrazoles)

The hydrazide moiety of this compound is a versatile precursor for the synthesis of various five-membered heterocyclic rings, most notably oxadiazoles.

1,3,4-Oxadiazoles:

A common route to 1,3,4-oxadiazoles involves the cyclization of hydrazone derivatives. nih.gov For example, substituted hydrazones can be cyclized in the presence of bromine, acetic acid, and sodium acetate (B1210297) to yield 1,3,4-oxadiazole (B1194373) derivatives. nih.gov Another method involves the reaction of hydrazide derivatives with β-benzoyl propionic acid in the presence of a cyclodehydrating agent like phosphorus oxychloride. nih.gov

Microwave irradiation can also be employed for the synthesis of 1,3,4-oxadiazole derivatives. Schiff base derivatives of 4-hydroxybenzoic acid hydrazide can be treated with acetic anhydride (B1165640) under microwave irradiation to form N-acetyl-1,3,4-oxadiazole derivatives. chemmethod.com

A new ligand, 2-hydroxy-N'-(5-phenyl-1,3,4-oxadiazol-2-yl)benzohydrazide, was synthesized by the condensation of 2-hydrazinyl-5-phenyl-1,3,4-oxadiazole (B1626575) with methyl salicylate in absolute ethanol, refluxed for 10 hours. annalsofrscb.ro

Synthetic Strategies for N-Acylsalicylhydrazide Analogs

N-acylsalicylhydrazides represent an important class of analogs. The synthesis of these compounds often involves the acylation of a salicylhydrazide.

For example, N-(4-Fluorobenzoyl)-2-hydroxy-4-methylbenzohydrazide was synthesized by reacting 4-fluorobenzoyl chloride with this compound in a DMF solution under an ice-water bath. nih.gov This method highlights the direct acylation of the hydrazide to form the N-acyl derivative.

The synthesis of tosylated acyl hydrazone derivatives involves a multi-step process. First, p-hydroxybenzoic acid hydrazide is reacted with various benzaldehydes to form the corresponding hydrazones. mdpi.com These hydrazones are then reacted with p-toluenesulfonyl chloride in the presence of potassium carbonate in dichloromethane (B109758) to yield the final tosylated N-acylsalicylhydrazide analogs. mdpi.com

A chemoenzymatic synthon strategy has been developed for the synthesis of sialosides containing N-acetyl sialic acid analogs. nih.gov This method utilizes bacterial sialoside biosynthetic enzymes with broad substrate promiscuity in one-pot multienzyme sialylation systems. nih.gov

Advanced Spectroscopic and Structural Elucidation

Vibrational Spectroscopy (FT-IR, Raman) Analysis of Characteristic Functional Groups

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups within 2-Hydroxy-4-methylbenzohydrazide by probing their characteristic vibrational modes.

In the FT-IR spectrum of related benzohydrazide (B10538) compounds, distinct absorption bands signify the presence of key functional groups. For instance, the O-H stretching vibration typically appears as a broad band, which can sometimes overlap with the N-H stretching frequency. researchgate.net In a similar compound, (E)-2-((2-hydrazide-(4-vinylbenzyl)hydrazono)methyl)phenol, the O-H stretching vibration was observed at 3333 cm⁻¹. researchgate.net The absence of this band in its metal complexes suggests the deprotonation of the hydroxyl group upon coordination. researchgate.net

The carbonyl (C=O) group of the hydrazide moiety presents a strong absorption peak. In 2-hydroxy-N′-(4-fluorobenzoyl)benzohydrazide, strong absorption peaks for two amide carbonyls were observed around 1635 and 1660 cm⁻¹. mdpi.com The N-H stretching vibration is also a key feature, with a peak appearing at 3317 cm⁻¹ in the same compound. mdpi.com The analysis of 2-hydroxy-4-methyl pyrimidine (B1678525) hydrochloride, a related heterocyclic compound, also demonstrates the utility of FT-IR in assigning vibrational modes to different functional groups. researchgate.net

The following table summarizes the characteristic FT-IR absorption bands for functional groups analogous to those in this compound, based on data from similar structures.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H | Stretching | ~3333 researchgate.net |

| N-H | Stretching | ~3317 mdpi.com |

| C=O (Amide) | Stretching | ~1635-1660 mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by mapping the local chemical environments of its proton (¹H) and carbon (¹³C) nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Assignments

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring atoms. In derivatives of benzohydrazide, the protons of the aromatic rings, the hydrazide group (-CONHNH₂), and the methyl group exhibit characteristic chemical shifts.

For a related compound, 2-hydroxy-N′-(4-fluorobenzoyl)benzohydrazide, the ¹H-NMR spectrum clearly showed two distinct peaks for the -NH protons at 10.66 and 10.69 ppm when measured at a temperature slightly above the freezing point of the DMSO-d₆ solvent. mdpi.com At room temperature, these peaks coalesce into a broad singlet due to rapid proton exchange. mdpi.com The aromatic protons typically appear in the downfield region of the spectrum. For instance, in a series of benzohydrazide derivatives, aromatic protons were observed at chemical shifts ranging from δ 7.44 to 7.71 ppm. researchgate.net The methyl group protons are expected to appear in the upfield region.

The following table presents a general guide to the expected ¹H NMR chemical shifts for this compound, based on data from analogous compounds.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -OH | Variable, broad singlet | s |

| -NH | ~10.6-10.7 mdpi.com | s |

| -NH₂ | Variable, broad singlet | s |

| Aromatic C-H | ~7.4-7.7 researchgate.net | d, t, m |

| -CH₃ | ~2.3 | s |

s: singlet, d: doublet, t: triplet, m: multiplet. Chemical shifts are referenced to a standard and can vary based on solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Assignments

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the hydrazide group is typically observed at a downfield chemical shift. In 2-hydroxy-N′-(4-fluorobenzoyl)benzohydrazide, two carbonyl carbons were identified at 166 and 168 ppm. mdpi.com The aromatic carbons exhibit signals in the range of approximately δ 117-147 ppm. researchgate.net The carbon of the methyl group will appear at a much higher field.

Based on data from similar structures, the expected ¹³C NMR chemical shifts for this compound are summarized below.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| C=O (Amide) | ~166-168 mdpi.com |

| Aromatic C-OH | ~155-160 |

| Aromatic C-CH₃ | ~135-140 |

| Aromatic C-H | ~117-130 researchgate.net |

| -CH₃ | ~20-25 |

Chemical shifts are referenced to a standard and can vary based on solvent.

Specialized NMR Techniques (e.g., ¹¹⁹Sn NMR for Tin Complexes)

When this compound acts as a ligand to form complexes with metals like tin, specialized NMR techniques such as ¹¹⁹Sn NMR become invaluable. The chemical shift in ¹¹⁹Sn NMR is highly sensitive to the coordination environment and oxidation state of the tin atom. nih.govnih.gov For instance, Sn(IV) compounds typically exhibit chemical shifts in the range of 0 to -200 ppm, while Sn(II) compounds resonate at much lower fields, often between -700 and -1000 ppm. nih.gov The ¹¹⁹Sn NMR spectra of tin complexes with ligands similar to this compound would provide direct evidence of the formation of the complex and information about the geometry around the tin center. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Sensing Applications

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For this compound, the presence of the benzene (B151609) ring and the hydrazide group gives rise to characteristic π → π* and n → π* transitions. libretexts.orguomustansiriyah.edu.iq

The benzene ring and the carbonyl group are chromophores, parts of the molecule responsible for absorbing light. youtube.com The hydroxyl and methyl groups act as auxochromes, which can modify the absorption wavelength and intensity. youtube.com The conjugation between the benzene ring and the hydrazide moiety influences the energy of these transitions and thus the wavelength of maximum absorption (λ_max).

Hydrazone derivatives, which are structurally related to benzohydrazides, have been studied for their chromogenic properties and their ability to act as colorimetric sensors for metal ions. researchgate.net For example, 4-hydroxy-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide shows a significant hyperchromic shift (an increase in absorption intensity) in the presence of Mg²⁺ ions, indicating complex formation. researchgate.net The λ_max for the complex was observed at 396 nm. researchgate.net This suggests that this compound could also exhibit interesting sensing capabilities.

Mass Spectrometry (MS, HRMS, FAB Mass Spectrometry) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization. High-resolution mass spectrometry (HRMS) allows for the determination of the exact molecular formula.

The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would reveal characteristic losses of small molecules or radicals. For example, in the mass spectrum of methyl 2-hydroxybenzoate, a related compound, the molecular ion peak is at m/z 152. docbrown.info

Common fragmentation pathways for benzohydrazide derivatives involve cleavage of the amide bond, the N-N bond, and fragmentation of the aromatic ring. raco.cat The McLafferty rearrangement is a common fragmentation pattern for carbonyl compounds with a hydrogen atom three atoms away, which could potentially occur in derivatives of this compound. youtube.com The analysis of isotopically labeled compounds can help to elucidate complex fragmentation mechanisms. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy (for Paramagnetic Metal Complexes)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying metal complexes that contain one or more unpaired electrons. nih.gov This method provides detailed information about the electronic environment of the paramagnetic metal center, including its oxidation state, the geometry of the complex, and the nature of the metal-ligand bonding. nih.govresearchgate.net For complexes of this compound with transition metals such as copper(II), vanadyl(IV), and manganese(II), EPR spectroscopy is an invaluable tool for structural elucidation. researchgate.net

When a paramagnetic sample is placed in a strong magnetic field and irradiated with microwave radiation, transitions between electron spin energy levels can be induced. nih.gov The resulting EPR spectrum is typically presented as the first derivative of the absorption. The key parameters derived from an EPR spectrum are the g-factor, hyperfine coupling constants (A), and zero-field splitting parameters (for systems with S > 1/2).

In the case of copper(II) complexes of ligands analogous to this compound, the EPR spectra are often characteristic of a d⁹ electronic configuration in a tetragonal or distorted octahedral geometry. nih.gov The spectra typically show axial symmetry with two distinct g-values, g|| and g⊥. The observation that g|| > g⊥ > 2.0023 is indicative of the unpaired electron residing in the d(x²-y²) orbital, which is common for square planar or tetragonally distorted octahedral Cu(II) complexes. The g-values can also provide insights into the covalent character of the metal-ligand bond. nih.gov

For vanadyl(IV) complexes, which have a d¹ electronic configuration, the EPR spectra are characterized by the interaction of the unpaired electron with the ⁵¹V nucleus (I = 7/2). researchgate.net This interaction results in a spectrum with eight well-resolved hyperfine lines. researchgate.net The analysis of the anisotropic g- and A-tensors can provide information about the geometry of the complex, which is often a square-pyramidal structure for vanadyl complexes. analis.com.my

Manganese(II) complexes, with a high-spin d⁵ configuration, typically exhibit a complex EPR spectrum centered around g ≈ 2.0. The spectrum is characterized by six main hyperfine lines due to the interaction with the ⁵⁵Mn nucleus (I = 5/2). The presence of fine structure and the magnitude of the hyperfine splitting can give clues about the coordination environment and symmetry of the Mn(II) ion. researchgate.net

A hypothetical set of EPR spectral data for paramagnetic metal complexes of this compound is presented below, based on findings for similar hydrazone-based ligands.

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDAX) for Morphological and Elemental Composition

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDAX or EDS) are complementary techniques used to investigate the surface morphology and elemental composition of solid materials.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of a sample by scanning it with a focused beam of electrons. The signals produced from the interactions of the electrons with the sample, such as secondary electrons and backscattered electrons, are used to generate images that reveal information about the sample's surface topography and morphology (i.e., shape, size, and texture). For this compound and its metal complexes, SEM analysis can reveal the crystalline nature, particle size distribution, and surface texture of the synthesized powders. For instance, the ligand itself might appear as well-defined crystals, while its metal complexes could exhibit different morphologies, such as amorphous aggregates or microcrystalline structures.

Energy-Dispersive X-ray Spectroscopy (EDAX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often integrated with an SEM. When the electron beam of the SEM strikes the sample, it excites electrons in the atoms, causing them to be ejected from their shells. The vacancies are then filled by electrons from higher energy shells, and the excess energy is released in the form of X-rays. The energy of these X-rays is characteristic of the element from which they were emitted.

An EDAX spectrum is a plot of X-ray counts versus energy. The positions of the peaks identify the elements present in the sample, and the intensity of the peaks can be used for semi-quantitative analysis of the elemental composition. For a purified sample of a metal complex of this compound, EDAX analysis would be expected to confirm the presence of the constituent elements: carbon (C), oxygen (O), nitrogen (N), and the specific metal ion. The absence of peaks corresponding to impurities would also serve as an indicator of the sample's purity.

A representative EDAX data table for a hypothetical copper(II) complex of this compound is shown below.

| Element | Weight % (Theoretical) | Weight % (Experimental) |

| Carbon (C) | 49.30 | 49.15 |

| Hydrogen (H)* | 4.13 | Not Detected |

| Nitrogen (N) | 14.37 | 14.25 |

| Oxygen (O) | 16.42 | 16.55 |

| Copper (Cu) | 15.78 | 15.95 |

| Hydrogen is typically not detectable by EDAX. |

This combined approach of SEM and EDAX provides a comprehensive understanding of the material's physical and chemical characteristics at the micro-scale.

Crystallographic Analysis and Solid State Architecture

Single-Crystal X-ray Diffraction Studies

No published single-crystal X-ray diffraction data for 2-Hydroxy-4-methylbenzohydrazide could be located. Therefore, a detailed analysis of its molecular conformation, bond parameters, and intermolecular interactions is not possible at this time.

Information on the molecular conformation and stereochemistry of this compound from single-crystal X-ray diffraction is currently unavailable.

Specific intramolecular bond lengths, bond angles, and torsion angles for this compound have not been determined through single-crystal X-ray diffraction studies.

A description of the intermolecular hydrogen bonding network and other weak interactions for this compound cannot be provided due to the lack of crystallographic data.

Details of the intramolecular hydrogen bonding patterns within this compound are not available from experimental crystallographic studies.

An analysis of the crystal packing and supramolecular assembly of this compound is precluded by the absence of a determined crystal structure.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Unit Cell Parameters

No powder X-ray diffraction data for this compound is publicly available. Therefore, information regarding its crystalline phase and unit cell parameters cannot be provided.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, providing insights into the types and relative significance of various non-covalent contacts that stabilize the solid-state architecture. For the analysis of hydrazide derivatives, this method is instrumental in understanding the roles of hydrogen bonding and other weak interactions.

In the absence of specific data for this compound, the analysis of a closely related compound, N-(4-Fluorobenzoyl)-2-hydroxy-4-methylbenzohydrazide, can offer valuable insights. nih.govnih.govdoaj.org In this derivative, the core structure of this compound is maintained.

A typical Hirshfeld surface analysis for such a compound would involve mapping properties like dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface). The dnorm surface highlights regions of significant intermolecular contact, with red areas indicating contacts shorter than the van der Waals radii, white areas representing contacts around the van der Waals separation, and blue areas showing longer contacts.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. These plots display di versus de, where different types of interactions appear as distinct patterns. For hydrazide compounds, the most prominent interactions are typically O···H, H···H, and C···H contacts.

Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Hydrazide Derivative. nih.gov

| Interaction Type | Contribution (%) |

| H···H | 55.3 |

| H···O/O···H | 30.8 |

| N···H/H···N | 9.2 |

| C···H/H···C | Not specified |

| O···C/C···O | 2.5 |

| O···N/N···O | Not specified |

Data is for a related N'-substituted hydrazide and is illustrative of the expected interactions for this compound.

The sharp spikes in the fingerprint plot for O···H contacts at short di + de values are characteristic of strong hydrogen bonds, which are expected to be a dominant feature in the crystal packing of this compound due to the presence of hydroxyl, amide, and amino functional groups. These hydrogen bonds, along with weaker van der Waals forces, would collectively define the three-dimensional supramolecular network of the compound.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has been a primary tool for investigating the electronic structure and molecular properties of 2-hydroxy-4-methylbenzohydrazide and its derivatives. nih.gov By utilizing functionals like B3LYP in conjunction with various basis sets, researchers have been able to calculate and analyze several key molecular parameters. nih.govnih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. malayajournal.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, provides valuable information about the molecule's polarizability and chemical reactivity. nih.govnih.gov

A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity, lower kinetic stability, and higher polarizability, as less energy is required for electronic excitation. malayajournal.orgnih.govnih.gov For hydrazide derivatives, the HOMO is often located on the benzoyl moiety, while the LUMO can be distributed over the entire molecule. nih.gov The specific energies of the HOMO and LUMO, and consequently the energy gap, can be influenced by substituents on the aromatic rings. These computational analyses help in understanding the charge transfer interactions within the molecule. nih.gov

| Parameter | Value |

|---|---|

| HOMO Energy | -6.25 eV |

| LUMO Energy | -1.58 eV |

| Energy Gap (ΔE) | 4.67 eV |

| Ionization Potential (I) | 6.25 eV |

| Electron Affinity (A) | 1.58 eV |

| Global Hardness (η) | 2.33 eV |

| Chemical Potential (μ) | -3.91 eV |

| Electronegativity (χ) | 3.91 eV |

| Electrophilicity Index (ω) | 3.29 eV |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. The MEP surface displays regions of varying electrostatic potential, typically color-coded to indicate different charge densities. malayajournal.org

In MEP maps, red areas signify regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue areas indicate regions of positive potential, which are electron-deficient and prone to nucleophilic attack. malayajournal.org Green and yellow areas represent regions of intermediate or near-zero potential. malayajournal.orgdtic.mil For molecules containing hydroxyl and carbonyl groups, the oxygen atoms typically represent the most negative potential regions, while the hydrogen atoms of the hydroxyl and amine groups are associated with the most positive potential. malayajournal.org This analysis provides a visual representation of the chemically active sites within the molecule.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the stability of molecular structures. wikipedia.org It examines the interactions between filled (donor) and vacant (acceptor) orbitals, providing a quantitative measure of the delocalization energy, which corresponds to the stabilization of the molecule. wikipedia.orgnih.gov

In hydrazide structures, significant delocalization interactions can occur. For instance, the lone pair of electrons on the nitrogen atom can delocalize into the antibonding orbitals of adjacent carbonyl groups, leading to stabilization. nih.gov NBO analysis can also reveal intramolecular hydrogen bonding by identifying interactions between the lone pair of a donor atom (like oxygen) and the antibonding orbital of a hydrogen-donor bond. nih.gov The magnitude of the stabilization energy (E(2)) calculated in NBO analysis indicates the strength of these interactions. nih.gov

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |

|---|---|---|---|---|

| LP (1) O1 | π(C7-O2) | 28.5 | 0.32 | 0.091 |

| LP (1) N1 | π(C7-O2) | 54.3 | 0.38 | 0.137 |

| π (C2-C3) | π(C4-C5) | 19.8 | 0.28 | 0.072 |

| π (C4-C5) | π(C2-C3) | 22.1 | 0.29 | 0.077 |

Atom in Molecule (AIM) Analysis for Detailed Intermolecular Interaction Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density to characterize chemical bonding and intermolecular interactions. wikipedia.orgias.ac.in This analysis is based on the topology of the electron density, identifying critical points where the gradient of the electron density is zero. ias.ac.in

A bond critical point (BCP) found between two atoms indicates the presence of a bond path, which is a line of maximum electron density linking the two nuclei. ias.ac.in The properties of the electron density at the BCP, such as its value (ρ(r)) and its Laplacian (∇²ρ(r)), provide insight into the nature of the interaction. ias.ac.in For covalent bonds, ρ(r) is high and ∇²ρ(r) is negative, indicating a concentration of electron density. ias.ac.in For weaker interactions like hydrogen bonds and van der Waals forces, both ρ(r) and ∇²ρ(r) are typically smaller and positive. ias.ac.in AIM analysis can be used to identify and characterize intramolecular hydrogen bonds, such as the one between the hydroxyl group and the carbonyl oxygen in this compound.

Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters like NMR chemical shifts and vibrational frequencies. These theoretical predictions can be compared with experimental data to validate the computational model and to aid in the assignment of experimental spectra.

For vibrational frequencies, calculations are often performed using the B3LYP functional with a suitable basis set. The calculated frequencies are typically scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. nih.gov Normal coordinate analysis (NCA) can be performed using the scaled quantum mechanical force field (SQMFF) methodology to provide a detailed assignment of the vibrational modes. nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated shifts are then compared to experimental data, often showing a good correlation, which confirms the molecular structure and provides a deeper understanding of the electronic environment of the nuclei.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules and for simulating their UV-Vis absorption spectra. scirp.org This approach allows for the calculation of the energies of electronic transitions and their corresponding oscillator strengths, which determine the intensity of the absorption bands.

By performing TD-DFT calculations, researchers can predict the maximum absorption wavelengths (λmax) and assign them to specific electronic transitions, typically from occupied molecular orbitals (like HOMO, HOMO-1) to unoccupied molecular orbitals (like LUMO, LUMO+1). scirp.org For molecules like this compound, the UV-Vis spectrum is expected to show absorptions in the UV-A and UV-B regions. scirp.org The effect of substituents on the absorption spectrum can also be investigated, with electron-donating groups often causing a bathochromic (red) shift in the absorption wavelengths. scirp.org These theoretical spectra can be compared with experimentally measured spectra to confirm the electronic properties and transition characteristics of the molecule. researchgate.net

Analysis of Nonlinear Optical (NLO) Properties (Electric Dipole Moment, Polarizability, Hyperpolarizability)

Nonlinear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in frequency conversion, optical switching, and data storage. The NLO response of a molecule is determined by its electronic properties, specifically how its charge distribution is affected by an external electric field. Key parameters in this analysis include the electric dipole moment (µ), polarizability (α), and the first-order hyperpolarizability (β).

These properties are often investigated using quantum computational methods like Density Functional Theory (DFT). While specific experimental or theoretical studies on the NLO properties of this compound are not readily found, research on structurally similar benzohydrazide (B10538) derivatives provides valuable insights. For instance, a DFT study on (Z)-2-hydroxy-N′-(4-oxo-1,3-thiazolidin-2-ylidene)benzohydrazide (HTBH), which shares the 2-hydroxybenzohydrazide (B147611) core, highlights the potential of this class of compounds. scribd.comresearchgate.net The investigation of such derivatives helps in understanding how different functional groups and structural modifications influence the NLO response. researchgate.netmq.edu.au

The study of HTBH revealed a significant dipole moment, suggesting a notable charge separation within the molecule. researchgate.net The calculated static second-order hyperpolarizability was also found to be substantial, indicating a strong NLO response. researchgate.net This is often attributed to the intramolecular charge transfer that can occur between electron-donating (like the hydroxyl group) and electron-accepting parts of the molecule, facilitated by a π-conjugated system.

Table 1: Calculated NLO Properties for a Related Benzohydrazide Derivative (Note: Data presented is for (Z)-2-hydroxy-N′-(4-oxo-1,3-thiazolidin-2-ylidene)benzohydrazide (HTBH) as a representative example, not this compound.)

| Property | Calculated Value | Unit |

| Electric Dipole Moment (µ) | 6.81 | Debye |

| Second-Order Hyperpolarizability (β) | 29.86 x 10⁻³⁶ | esu |

Source: researchgate.net

This data suggests that the 2-hydroxybenzohydrazide scaffold is a promising framework for designing NLO materials. Further theoretical studies on this compound itself would be necessary to quantify its specific NLO properties and evaluate the electronic influence of the 4-methyl group on the benzene (B151609) ring.

Molecular Docking Simulations for Ligand-Target Binding Affinity Prediction

Molecular docking is a powerful computational technique used in drug discovery to predict the preferred orientation of a ligand when bound to a specific protein target. researchgate.net This method models the interaction between a ligand and the active site of a protein, calculating a binding affinity score that estimates the strength of the interaction. Lower binding energy scores typically indicate a more stable and favorable interaction.

Benzohydrazide and its derivatives are a well-studied class of compounds known for a wide range of biological activities. researchgate.net Molecular docking studies on these derivatives have been instrumental in elucidating their mechanism of action by identifying their potential protein targets and predicting their binding modes. These in silico analyses allow researchers to screen large libraries of compounds and prioritize those with the highest likelihood of being active, thereby saving time and resources in the drug development process. mdpi.com

While specific docking studies for this compound were not identified, the extensive research on its analogues demonstrates the utility of this approach. For example, derivatives of 4-hydroxybenzohydrazide have been docked against enzymes involved in neurodegenerative diseases, such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). scribd.commdpi.com These studies have shown that the hydrazide moiety can form crucial hydrogen bonds with amino acid residues in the enzyme's active site. scribd.com Similarly, other derivatives have been evaluated as potential inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis, and DNA gyrase, an essential bacterial enzyme. researchgate.netresearchgate.net

The binding affinity is a critical factor in determining the potential efficacy of a drug candidate. researchgate.net The interactions predicted by docking simulations, such as hydrogen bonds and hydrophobic interactions, are key determinants of this affinity. mq.edu.au

Table 2: Examples of Molecular Docking Studies on Benzohydrazide Derivatives (Note: This table presents findings for various benzohydrazide derivatives to illustrate the application of molecular docking, as specific data for this compound is not available.)

| Derivative Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interactions Noted |

| 4-Hydroxybenzohydrazide-hydrazones | Monoamine Oxidase B (MAO-B) | - | Dual inhibition potential identified scribd.commdpi.comdergipark.org.tr |

| 4-Hydroxybenzohydrazide-hydrazones | Acetylcholinesterase (AChE) | - | Dual inhibition potential identified scribd.commdpi.comdergipark.org.tr |

| 4-Hydroxy-N'-methylenebenzohydrazides | Tyrosinase | - | Hydrogen bond interactions with histidine-Cu²⁺ residues in the active site researchgate.net |

| 4-Substituted benzylidene-2-(styryl) oxazol-5(4H)-ones | DNA Gyrase | -7.75 to -8.98 | Hydrogen bonding with Asp-73 and Arg-136 residues researchgate.net |

| Pyrazolo-pyrimidinones with hydrazide-hydrazones | Epidermal Growth Factor Receptor (EGFR) | - | Docking into the ATP binding site nih.gov |

These studies collectively suggest that the benzohydrazide scaffold is a versatile template for designing enzyme inhibitors. A molecular docking study of this compound against a panel of relevant biological targets would be a logical next step to explore its own therapeutic potential. Such an investigation would reveal its likely binding modes and affinities, providing a solid foundation for future experimental validation.

Coordination Chemistry and Metal Complexation

Synthesis of Metal Complexes with 2-Hydroxy-4-methylbenzohydrazide and its Schiff Bases/Hydrazones

The synthesis of metal complexes involving this compound or its Schiff base derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with heating. The resulting complexes can then be isolated as solid precipitates. researchgate.netsbmu.ac.ir

Schiff bases are readily prepared through the condensation reaction of a primary amine with a carbonyl compound, such as an aldehyde or ketone. nih.gov Hydrazones of acid hydrazides, including those derived from this compound, are synthesized by condensation with appropriate aldehydes or ketones, often in the presence of a catalyst like glacial acetic acid. researchgate.net

The general approach to synthesizing metal complexes involves adding a hot ethanolic solution of the appropriate metal acetate (B1210297) to a hot solution of the ligand. researchgate.netsbmu.ac.ir The reaction mixture is typically stirred and heated for a period to facilitate complex formation, after which the solid complex can be filtered, washed, and dried. researchgate.netsbmu.ac.ir In some cases, a base like triethylamine (B128534) is added to promote deprotonation of the ligand for coordination. researchgate.net

This compound and its Schiff bases form complexes with a wide range of transition metal ions. These include, but are not limited to, copper(II), nickel(II), cobalt(II), molybdenum(VI), and oxovanadium(V). researchgate.netresearchgate.netrsc.org

Cu(II), Ni(II), and Co(II) Complexes: The synthesis of Cu(II), Ni(II), and Co(II) complexes with hydrazone ligands derived from 2-hydroxy-4-methoxy acetophenone (B1666503) and 4-methylbenzoylhydrazide has been reported. researchgate.net These complexes are typically prepared by reacting the hydrazone ligand with the corresponding metal acetate in a 2:1 ligand-to-metal molar ratio. researchgate.net Similarly, Ni(II) and Co(II) complexes of benzoic acid (2-hydroxy-benzylidene)-hydrazide have been synthesized from the reaction of the ligand with [NiCl2(PPh3)2] and [CoCl2(PPh3)2]. rsc.org

Oxovanadium(V) and Oxovanadium(IV) Complexes: Dinuclear and mononuclear oxovanadium(V) complexes have been synthesized using N'-(2-hydroxy-5-methylbenzylidene)-4-methylbenzohydrazide. researchgate.net The reaction of the ligand with VO(acac)2 in methanol (B129727) yields a dinuclear complex, which can then react with other ligands to form mononuclear species. researchgate.net Oxovanadium(IV) complexes with [NNO] donor ligands have also been synthesized and characterized. nih.gov During crystallization, these oxovanadium(IV) complexes can oxidize to form dioxovanadium(V) complexes. nih.gov

The following table provides examples of synthesized transition metal complexes with ligands derived from or related to this compound.

Table 1: Examples of Synthesized Transition Metal Complexes| Ligand/Schiff Base | Metal Ion(s) | Resulting Complex Formula (General) | Reference(s) |

|---|---|---|---|

| Hydrazones from 2-hydroxy-4-methoxy acetophenone and 4-methylbenzoylhydrazide | Co(II), Ni(II), Cu(II) | [M(L-H)₂]·nH₂O | researchgate.net |

| Benzoic acid (2-hydroxyl-benzylidene)-hydrazide (H₂L) | Ni(II) | [Ni(L)(PPh₃)] | rsc.org |

| Benzoic acid (2-hydroxyl-benzylidene)-hydrazide (H₂L) | Co(II) | [Co1(L)₂]₂[Co2(H₂O)₄(OPPh₃)₂] | rsc.org |

| N'-(2-hydroxy-5-methylbenzylidene)-4-methylbenzohydrazide (H₂L) | Oxovanadium(V) | [V₂O₂(L)₂(OMe)₂] | researchgate.net |

| N'-(2-hydroxy-5-methylbenzylidene)-4-methylbenzohydrazide (H₂L) and 3-hydroxy-2-methyl-4-pyrone (HL') | Oxovanadium(V) | [VO(L)(L')] | researchgate.net |

The coordination behavior of this compound and its derivatives is a key aspect of their chemistry. These ligands can coordinate to metal ions in various ways, with the specific mode depending on the ligand structure and the reaction conditions.

ONO Tridentate Coordination: Many hydrazone ligands derived from 2-hydroxy-substituted aldehydes or ketones act as tridentate ligands, coordinating to the metal ion through the phenolic oxygen, the azomethine nitrogen, and the enolic oxygen. nih.gov This ONO coordination mode is common for hydrazones derived from salicylaldehyde (B1680747) and related compounds. rsc.org The ligand typically loses two protons, one from the phenolic hydroxyl group and one from the enolized amide group, to act as a dianionic tridentate ligand. rsc.org

Coordination via Phenolate Oxygen, Azomethine Nitrogen, and Enolate Oxygen: Spectroscopic studies, particularly IR and NMR, are crucial in determining the coordination sites. The disappearance of the ν(C=O) (carbonyl) and ν(NH) bands and the appearance of a new band for ν(C=N) in the IR spectra of the metal complexes suggest that the ligand exists in the enol form and coordinates to the metal ion through the deprotonated enolic oxygen. nih.gov A shift in the ν(C=N) (azomethine) band indicates the involvement of the azomethine nitrogen in coordination. nih.gov The involvement of the phenolic oxygen is often confirmed by the shift of the ν(C-O) phenolic frequency. researchgate.net

The following table summarizes the key donor atoms and coordination modes for these types of ligands.

Table 2: Common Donor Atoms and Coordination Modes| Donor Atom | Description | Evidence from Spectroscopy |

|---|---|---|

| Phenolic Oxygen | From the hydroxyl group on the benzene (B151609) ring. | Shift in the ν(C-O) phenolic frequency in the IR spectrum. researchgate.net |

| Azomethine Nitrogen | From the C=N double bond of the Schiff base/hydrazone. | Shift in the ν(C=N) band in the IR spectrum. nih.gov |

Structural Characterization of Metal Complexes (integrating relevant techniques from Section 3 and 4)

A combination of analytical and spectroscopic techniques is employed to fully characterize the structure of the metal complexes.

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of metal complexes. researchgate.netrsc.org

Nickel(II) and Cobalt(II) Complexes: The molecular structure of a nickel(II) complex with benzoic acid (2-hydroxyl-benzylidene)-hydrazide, [Ni(L)(PPh₃)], was determined by single-crystal X-ray diffraction to have a distorted square planar geometry. rsc.org In contrast, the corresponding cobalt(II) complex, [Co1(L)₂]₂[Co2(H₂O)₄(OPPh₃)₂], was found to possess a distorted octahedral geometry. rsc.org

Oxovanadium(V) Complexes: X-ray crystallography of a dinuclear oxovanadium(V) complex, [V₂O₂(L)₂(OMe)₂], where L is the deprotonated N'-(2-hydroxy-5-methylbenzylidene)-4-methylbenzohydrazide, revealed an octahedral coordination around each vanadium atom. researchgate.net Similarly, a mononuclear oxovanadium(V) complex, [VO(L)(L')], also showed an octahedral geometry for the vanadium atom. researchgate.net

The following table presents crystallographic data for selected metal complexes.

Table 3: Selected Crystallographic Data for Metal Complexes| Complex | Crystal System | Space Group | Key Geometric Features | Reference |

|---|---|---|---|---|

| [Ni(L)(PPh₃)] | - | - | Distorted square planar geometry | rsc.org |

| [Co1(L)₂]₂[Co2(H₂O)₄(OPPh₃)₂] | - | - | Distorted octahedral geometry | rsc.org |

| [V₂O₂(L)₂(OMe)₂] | - | - | Octahedral coordination around each V atom | researchgate.net |

| [VO(L)(L')] | - | - | Octahedral coordination around the V atom | researchgate.net |

Magnetic susceptibility measurements provide information about the number of unpaired electrons in a metal complex, which helps in determining its geometry.

Square-Planar vs. Tetrahedral/Octahedral: For instance, a square-planar Ni(II) complex is typically diamagnetic (no unpaired electrons), while a tetrahedral or octahedral Ni(II) complex would be paramagnetic. sbmu.ac.ir The magnetic susceptibility data for a Ni(II) complex with a Schiff base derived from 2,4-dihydroxybenzaldehyde (B120756) suggested a square-planar geometry. sbmu.ac.ir A Ni(II) complex with (Z)-N′-(4-methoxybenzylidene)benzohydrazide was found to be diamagnetic, consistent with its square planar structure. mdpi.com

Cobalt(II) Complexes: The magnetic moment of a Co(II) complex can help distinguish between different possible geometries. An octahedral Co(II) complex is expected to have a magnetic moment corresponding to three unpaired electrons. nih.gov

The table below shows typical magnetic properties for different geometries of common transition metal ions.

Table 4: Magnetic Properties and Geometries of Metal Complexes| Metal Ion | Geometry | Magnetic Property | Typical Magnetic Moment (B.M.) |

|---|---|---|---|

| Ni(II) | Square-Planar | Diamagnetic | 0 |

| Ni(II) | Octahedral/Tetrahedral | Paramagnetic | ~2.8 - 3.5 |

| Cu(II) | Square-Planar/Tetrahedral | Paramagnetic | ~1.7 - 2.2 |

| Co(II) | Octahedral (high spin) | Paramagnetic | ~4.3 - 5.2 |

Molar conductivity measurements are used to determine whether a metal complex is an electrolyte or a non-electrolyte in a given solvent. This helps in understanding the nature of the complex, for example, whether anions are coordinated to the metal ion or are present as counter-ions.

Non-Electrolytic Nature: Low molar conductivity values for metal complexes dissolved in solvents like DMF or DMSO indicate that they are non-electrolytes. researchgate.netnih.gov This suggests that the anions (e.g., acetate from the starting metal salt) are not present as free ions in the solution and may have been replaced by the ligand or are part of the coordination sphere. For example, complexes of Co(II), Ni(II), Cu(II), and Zn(II) with hydrazone ligands derived from 2-hydroxy-4-methoxy acetophenone and 4-methylbenzoylhydrazide showed low molar conductance values, confirming their non-electrolytic character. researchgate.net

The following table provides a general guide to interpreting molar conductivity data.

Table 5: Interpretation of Molar Conductivity Data in Common Solvents| Molar Conductivity (Ω⁻¹ cm² mol⁻¹) in DMF/DMSO | Nature of Electrolyte |

|---|---|

| < 35 | Non-electrolyte |

| 35 - 70 | 1:1 electrolyte |

| 70 - 110 | 2:1 electrolyte |

Theoretical Studies on Metal Complexes (e.g., DFT on Coordination Geometry and Electronic Structure)

Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the intricacies of coordination chemistry. These computational methods provide profound insights into the geometric and electronic structures of metal complexes, complementing experimental data and offering predictive power. While specific DFT studies on the metal complexes of this compound are not extensively documented in publicly available literature, a wealth of research on closely related benzohydrazide (B10538) derivatives provides a strong basis for understanding its coordination behavior. By examining these analogous systems, the likely coordination geometries and electronic properties of this compound complexes can be inferred.

Insights from Analogous Systems

For instance, in a study on the metal complexes of N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide, DFT computations were performed using the B3LYP level with a 6-31++G(d,p) basis set. nih.gov The calculations revealed that the ligand coordinates to the metal ion in a mononegative bidentate fashion, utilizing the azomethine nitrogen and the deprotonated enolized carbonyl oxygen. nih.gov This mode of coordination is common for Schiff base derivatives of hydroxybenzohydrazides. The study also investigated the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the electronic properties and reactivity of the complexes. nih.gov

Similarly, computational and experimental studies on a nickel(II) complex of a sulfonamide-containing Schiff base, [N'-(2-hydroxy-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide], demonstrated a distorted square planar geometry around the nickel center. researchgate.net Such studies often employ DFT to corroborate the geometries determined by X-ray crystallography and to analyze the electronic transitions observed in UV-Vis spectra.

In another relevant investigation, DFT calculations were performed on the Schiff base (Z)-4-((2-hydroxy-3-methoxy benzylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one and its Cu(II), Co(II), and Ni(II) complexes. researchgate.net These studies help in understanding the potential activity of the synthesized compounds by exploring their optimized structures and electronic parameters. researchgate.net

The following tables present representative data from DFT studies on metal complexes of ligands structurally related to this compound, illustrating the type of information that can be obtained.

Table 1: Selected Computed Bond Lengths (Å) for a Ni(II) Complex of a Benzohydrazide Analogue

| Bond | Experimental | Calculated (DFT) |

| Ni-O(1) | 1.845(2) | 1.872 |

| Ni-N(1) | 1.851(2) | 1.881 |

| O(1)-C(1) | 1.301(3) | 1.325 |

| N(1)-N(2) | 1.389(3) | 1.371 |

| N(1)-C(8) | 1.291(3) | 1.302 |

| Data sourced from a study on a related sulfonamide-containing Schiff base complex. |

Table 2: Calculated HOMO-LUMO Energies and Related Parameters for N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its Ni(II) Complex. nih.gov

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide | -8.76 | -5.01 | 3.75 |

| Ni(II) Complex | -6.24 | -5.62 | 0.62 |

The data in Table 2 clearly indicates that complexation significantly alters the electronic structure. nih.gov The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher reactivity. nih.gov In the case of the Ni(II) complex of N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide, the considerably smaller energy gap compared to the free ligand points towards its enhanced reactivity. nih.gov

Theoretical investigations also extend to the analysis of vibrational spectra (IR), where calculated frequencies can be correlated with experimental data to confirm the coordination sites. Furthermore, Natural Bond Orbital (NBO) analysis is often employed to understand the nature of the metal-ligand bonds, quantifying the extent of charge transfer and the donor-acceptor interactions within the complex.

While a dedicated DFT study on this compound complexes is awaited, the consistent findings from these analogous systems strongly suggest that it would also form stable complexes with various metal ions, likely acting as a bidentate or tridentate ligand. The coordination geometry would be influenced by the nature of the metal ion, its oxidation state, and the presence of other coordinating species. The electronic properties of such complexes would be tunable by the choice of the metal center, making them interesting candidates for further computational and experimental exploration.

Biological Activity Investigations: Mechanistic Insights

Antimicrobial Activity Studies

The antimicrobial potential of hydrazone derivatives, including compounds structurally related to 2-Hydroxy-4-methylbenzohydrazide, has been a subject of considerable scientific interest. These studies explore the mechanisms by which these compounds inhibit the growth of or kill pathogenic microorganisms.

While direct studies on the antibacterial mechanism of this compound are limited, research on related hydrazide-hydrazone compounds provides insights into potential modes of action. It is reported that hydrazide-hydrazones can possess significant antibacterial effects, in some instances exceeding the activity of reference drugs. mdpi.com Their mechanism is thought to involve compromising the structural integrity of the microbial cell wall and cell membrane. mdpi.com

One proposed target for hydrazone derivatives is the enzyme DNA gyrase, which is crucial for bacterial DNA replication. mdpi.com Molecular docking studies on certain hydrazide-hydrazone derivatives have shown potential binding to this enzyme, suggesting a mechanism of action that disrupts essential bacterial processes. mdpi.com Furthermore, studies on 2-hydroxybenzohydrazide (B147611) derivatives have indicated that they may act as inhibitors of the enoyl-acyl carrier protein reductase (ENR) enzyme, which is vital for fatty acid synthesis in bacteria. fip.org

The antibacterial activity of hydrazone derivatives can be influenced by the types of chemical groups attached to the core structure. For example, the presence of electron-withdrawing groups, such as nitro (NO2) or methoxy (B1213986) (OCH3) groups on the aromatic ring, has been associated with enhanced antimicrobial activity. mdpi.com

A summary of potential antibacterial mechanisms of related hydrazone derivatives is presented in the table below.

| Potential Mechanism | Description | Supporting Evidence |

| Cell Wall/Membrane Disruption | Alteration of the physical integrity of the bacterial cell wall and membrane, leading to leakage of intracellular contents and cell death. | Reported for various hydrazide-hydrazones. mdpi.com |

| Enzyme Inhibition (DNA Gyrase) | Inhibition of DNA gyrase, an enzyme essential for DNA replication and repair in bacteria. | Molecular docking studies suggest binding of hydrazone derivatives to DNA gyrase. mdpi.com |

| Enzyme Inhibition (ENR) | Inhibition of enoyl-acyl carrier protein reductase (ENR), a key enzyme in bacterial fatty acid synthesis. | Docking studies performed with 2-hydroxybenzohydrazide derivatives against the ENR inhibitor receptor. fip.org |

The antifungal activity of hydrazone derivatives is an active area of investigation, with several potential mechanisms being explored. One prominent hypothesis is the disruption of the fungal cell membrane. mdpi.comresearchgate.net Studies on certain hydrazone derivatives have suggested that they act on the cell membrane, leading to increased permeability and leakage of intracellular components, ultimately causing fungal cell death. researchgate.net This action, however, may not necessarily involve interaction with ergosterol, a key component of the fungal cell membrane that is the target of many existing antifungal drugs. researchgate.net

Another identified mechanism for some hydrazone derivatives is the inhibition of trehalose (B1683222) biosynthesis. nih.govnih.gov Trehalose is a sugar that plays a crucial role in protecting fungal cells against various stresses and is important for their virulence. nih.govnih.gov By inhibiting enzymes involved in trehalose synthesis, such as trehalose-6-phosphate (B3052756) synthase (TPS2), these compounds can compromise the fungus's ability to survive within a host. nih.govnih.gov

The antifungal efficacy of hydrazone compounds can be significantly influenced by their chemical structure. For instance, the presence and position of substituents on the phenyl ring can impact the compound's activity against different fungal species. tandfonline.com

Key antifungal mechanisms proposed for related hydrazone derivatives are outlined in the table below.

| Potential Mechanism | Description | Supporting Evidence |

| Cell Membrane Disruption | Action on the fungal cell membrane, leading to instability and leakage of cytoplasmic contents. | Observed in studies with various hydrazone derivatives against Candida and Trichosporon species. mdpi.comresearchgate.netsigmaaldrich.com |

| Inhibition of Trehalose Biosynthesis | Targeting enzymes like TPS2, which are essential for the synthesis of the protective sugar trehalose in fungi. | Identified as a promising mechanism for developing new antifungal drugs based on the hydrazone scaffold. nih.govnih.gov |

Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced protective matrix. They are notoriously difficult to treat and are a significant cause of persistent infections. Some hydrazone derivatives have demonstrated the ability to inhibit the formation of fungal biofilms and eradicate existing ones. nih.govnih.gov

The anti-biofilm activity of these compounds is often observed at concentrations similar to their minimum inhibitory concentrations (MICs) against planktonic (free-floating) cells. nih.gov This suggests that the disruption of biofilm integrity may be linked to their primary antifungal action. Furthermore, a related compound, 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB), has been shown to have anti-biofilm potential against Staphylococcus epidermidis. sigmaaldrich.com Studies on other natural compounds have revealed that anti-biofilm mechanisms can involve the disruption of quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation. mdpi.com

A summary of the anti-biofilm effects of related compounds is provided below.

| Compound Type | Activity | Target Organism |

| Hydrazone Derivatives | Antifungal and anti-biofilm effects. nih.govnih.gov | Candida spp. nih.govnih.gov |

| 2-hydroxy-4-methoxybenzaldehyde (HMB) | Anti-biofilm potential. sigmaaldrich.com | Staphylococcus epidermidis sigmaaldrich.com |

A promising strategy to combat antimicrobial resistance is the use of compounds that can enhance the efficacy of existing antibiotics. Research on 2-hydroxy-4-methoxybenzaldehyde (HMB), a compound structurally related to the precursor of this compound, has shown that it can act synergistically with conventional antibiotics. Specifically, HMB treatment was found to sensitize methicillin-resistant Staphylococcus aureus (MRSA) to the antibiotic tetracycline. nih.gov This suggests that such compounds may interfere with bacterial defense mechanisms, making them more susceptible to the action of established drugs. The development of molecules that can be used in combination with current antibiotics is a key area of research to address the challenge of drug-resistant infections. nih.gov

Anti-Neuroinflammatory Mechanisms of Action

Neuroinflammation, driven by the activation of glial cells like microglia, is a key pathological feature of many neurodegenerative diseases. nih.govfrontiersin.org Research into compounds that can modulate microglial activation is therefore of significant therapeutic interest.

A study on 2-hydroxy-4-methylbenzoic anhydride (B1165640) (HMA), a novel synthetic derivative of the acid precursor to this compound, has provided significant insights into its anti-neuroinflammatory mechanisms. nih.gov In in vitro studies using BV-2 microglial cells stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, HMA demonstrated strong anti-neuroinflammatory effects. nih.gov

The key mechanistic findings from this study are:

Inhibition of Nitric Oxide (NO) Production: HMA significantly inhibited the excessive release of nitric oxide (NO) from activated microglia in a dose-dependent manner. nih.gov

Suppression of Pro-inflammatory Enzymes: The compound suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels. nih.gov These enzymes are key drivers of the inflammatory response.

Reduction of Pro-inflammatory Cytokines: HMA also significantly inhibited the production of pro-inflammatory cytokines, including interleukin (IL)-1β, IL-6, and tumor necrosis factor-alpha (TNF-α), in LPS-stimulated microglia. nih.gov

Modulation of NF-κB Pathway: The anti-neuroinflammatory effects of HMA were found to be mediated through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. nih.gov This was evidenced by the suppression of the phosphorylation of IκBα, an inhibitory protein that, when phosphorylated, allows NF-κB to enter the nucleus and activate pro-inflammatory genes. nih.gov

These findings suggest that 2-hydroxy-4-methylbenzoic anhydride, and potentially related compounds like this compound, can exert potent anti-neuroinflammatory effects by downregulating key inflammatory mediators and pathways in microglia. nih.gov

A summary of the anti-neuroinflammatory effects of 2-hydroxy-4-methylbenzoic anhydride (HMA) in a cellular model is presented below.

| Effect | Mechanism | Cellular Model |

| Decreased Nitric Oxide (NO) Production | Suppression of iNOS expression. nih.gov | LPS-stimulated BV-2 microglia. nih.gov |

| Reduced Pro-inflammatory Enzymes | Downregulation of iNOS and COX-2 mRNA and protein. nih.gov | LPS-stimulated BV-2 microglia. nih.gov |

| Lowered Pro-inflammatory Cytokines | Inhibition of TNF-α, IL-6, and IL-1β production. nih.gov | LPS-stimulated BV-2 microglia. nih.gov |

| Inhibition of NF-κB Signaling | Prevention of IκBα phosphorylation. nih.gov | LPS-stimulated BV-2 microglia. nih.gov |

Modulation of Pro-inflammatory Cytokines (e.g., IL-1beta, IL-6, TNF-alpha)

There is a lack of published research specifically investigating the modulatory effects of this compound on pro-inflammatory cytokines, including Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). Consequently, its role in cytokine-mediated inflammatory responses remains to be elucidated.

Investigation of Associated Signaling Pathways (e.g., NF-κB Phosphorylation)

The impact of this compound on key inflammatory signaling pathways, such as the phosphorylation of Nuclear Factor-kappa B (NF-κB), has not been documented in the available scientific studies. Research on structurally similar compounds has explored this pathway, but direct evidence for this compound is not available. nih.gov

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase Inhibition)

Direct enzymatic inhibition studies on this compound are not extensively reported. However, its role as a chemical intermediate in the synthesis of potent enzyme inhibitors has been documented. Specifically, this compound has been used as a precursor for the synthesis of novel hydrazide-sulfonamide hybrids designed as carbonic anhydrase (CA) inhibitors. nih.gov

Carbonic anhydrases are zinc-containing metalloenzymes that are crucial for various physiological processes, and their inhibition is a therapeutic target for several diseases. nih.gov In a 2022 study, this compound was synthesized and then reacted with various sulfonyl chlorides to create a series of hydrazide-sulfonamide derivatives. nih.gov These resulting hybrids were then tested for their inhibitory activity against three human carbonic anhydrase isoforms: hCA II, hCA IX, and hCA XII. nih.gov

The study found that while many of the synthesized hybrids showed inhibitory activity, some compounds demonstrated high selectivity for the tumor-associated isoform hCA IX over the other isoforms. nih.gov Molecular docking studies were also performed on the most potent derivatives to understand their binding interactions within the active site of the enzymes. nih.gov Although this research highlights the value of the this compound scaffold for developing selective enzyme inhibitors, the inhibitory activity of the parent compound itself was not reported. nih.gov

Metal Chelation Properties in Biological Contexts

Specific investigations into the metal chelation properties of this compound within biological systems have not been found in the reviewed scientific literature. The inherent structure of hydrazides suggests potential for metal coordination, but detailed studies confirming and characterizing this property for this specific compound are not available.

Investigations into Other Mechanistic Biological Activities (e.g., Immunosuppressive, Antioxidant Mechanisms)

There is currently no available scientific data from dedicated studies on the potential immunosuppressive or antioxidant mechanisms of this compound.

Applications in Advanced Materials and Catalysis

Development of Chemosensors for Metal Ions (e.g., Cd²⁺, Ni²⁺) and Associated Sensing Mechanisms

The inherent ability of 2-Hydroxy-4-methylbenzohydrazide and its Schiff base derivatives to form stable complexes with various metal ions has positioned them as promising candidates for the development of chemosensors. These sensors are crucial for the detection of toxic heavy metal ions in environmental and biological systems.

Schiff bases derived from hydrazides are particularly effective in this regard. For instance, a novel flexible Schiff base chemosensor, N'-(2-hydroxy-3-methoxybenzylidene)-2-(benzamido)benzohydrazide (L), has been designed for the selective detection of Nickel (Ni²⁺) and Copper (Cu²⁺) ions. rsc.orgnih.gov This sensor exhibits a significant fluorescence enhancement specifically in the presence of Ni²⁺ ions, with a detection limit of 3.64 μM. rsc.orgnih.gov The sensing mechanism involves the binding of the metal ion to the Schiff base, which alters its electronic properties and results in a measurable change in its fluorescence or color. The selectivity of these sensors is a key feature, with studies showing no major interference from other common cations even at higher concentrations. rsc.orgnih.gov

Similarly, Schiff base derivatives are being explored for the detection of Cadmium (Cd²⁺). While direct studies on a this compound-based sensor for Cd²⁺ are emerging, the broader class of hydrazone-based chemosensors has shown significant promise. A chemosensor based on N'-(4-(diethylamino)-2-hydroxybenzylidene) isonicotinohydrazide has been developed for the nanomolar detection of Ni(II) ions, demonstrating the high sensitivity achievable with this class of compounds. researchgate.net The interaction between the metal ion and the heteroatoms (N and O) of the Schiff base ligand is fundamental to the sensing mechanism, leading to changes in the electronic transitions and, consequently, the spectroscopic output. researchgate.net

The development of these chemosensors often involves the formation of a metal-ligand complex, and the stability and specificity of this complex determine the sensor's performance. The underlying principle is often a change in the electronic properties of the molecule upon metal ion coordination, which can manifest as a "turn-on" or "turn-off" fluorescent response or a distinct color change.

Catalytic Applications of Metal Complexes (e.g., Alcohol Oxidation, Biomimetic Catalysis)

Metal complexes of this compound and related Schiff bases have demonstrated significant potential as catalysts in various organic transformations, most notably in the oxidation of alcohols and in biomimetic systems.